molecular formula C8H9NO3 B014954 Benzyl hydroxycarbamate CAS No. 3426-71-9

Benzyl hydroxycarbamate

Cat. No. B014954
CAS RN: 3426-71-9
M. Wt: 167.16 g/mol
InChI Key: PQBSPTAPCMSZAA-UHFFFAOYSA-N
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Description

Benzyl hydroxycarbamate is a chemical compound utilized as an intermediate in the synthesis of various pharmacologically active molecules and chemical reactions. Its versatility in organic synthesis stems from its reactivity and the ability to undergo transformations leading to a wide range of chemical structures.

Synthesis Analysis

The enantioselective synthesis of benzyl hydroxycarbamate derivatives involves key steps such as iodolactamization, which yields highly functionalized compounds. These derivatives serve as essential intermediates for potent CCR2 antagonists, highlighting the compound's significance in medicinal chemistry (Campbell et al., 2009).

Molecular Structure Analysis

The molecular structures of benzyl hydroxycarbamate derivatives have been investigated, revealing layered structures created from X—H···O (X = N,O) hydrogen bonds. These studies demonstrate the compound's capacity to form complex molecular arrangements, contributing to its chemical reactivity and interaction potential (Howie et al., 2011).

Chemical Reactions and Properties

Benzyl hydroxycarbamate undergoes decomposition in alkaline solution, showcasing its reactivity under specific conditions. This behavior is essential for understanding the stability and reactivity of benzyl hydroxycarbamate in various chemical environments (Takeuchi, 1973).

Physical Properties Analysis

The physical properties of benzyl hydroxycarbamate derivatives, such as solubility, melting point, and boiling point, are crucial for their application in chemical synthesis and formulation. Although specific studies on these properties were not identified in the current literature search, these properties are generally determined experimentally and are critical for practical applications.

Chemical Properties Analysis

The chemical properties of benzyl hydroxycarbamate, including reactivity with various nucleophiles and electrophiles, play a vital role in its utility as an intermediate in organic synthesis. The compound's ability to participate in a wide range of chemical reactions makes it a valuable tool in the development of new chemical entities (Ghashang, 2014).

Scientific Research Applications

1. Preparation of Non-Symmetric Benzyl Carbonate Derivatives

  • Summary of Application: Benzyl hydroxycarbamate is used in an organocatalytic continuous flow process for the preparation of non-symmetric benzyl carbonate derivatives .
  • Methods of Application: The procedure relies on dimethyl carbonate as a reagent and a solvent in conjunction with an organocatalyst for the selective methoxycarbonylation of diversely substituted benzylic alcohols . The reaction is optimized with benzyl alcohol as a model substrate .
  • Results or Outcomes: High conversion (66–96%) and total selectivity (>99%) are achieved under mild conditions and short residence time .

2. Condensation with Glyoxal

  • Summary of Application: Benzyl hydroxycarbamate is used in an acid-catalyzed condensation with glyoxal .
  • Methods of Application: The condensation occurs in a ratio of 2:1 in a range of polar protic and aprotic solvents .
  • Results or Outcomes: The condensation process results in the formation of caged compounds .

3. Eco-Friendly Pest Control

  • Summary of Application: Benzyl hydroxycarbamate is used as an eco-friendly choice to control the Red Flour Beetle, Tribolium castaneum .
  • Methods of Application: The insecticidal activity of Benzyl hydroxycarbamate was investigated using different assays such as impregnated-paper, contact toxicity, fumigant, and repellency assays .
  • Results or Outcomes: Benzyl hydroxycarbamate showed significant insecticidal effect, with the LC50 achieved at a lower concentration in the direct-contact toxicity test (1.77%) than in the impregnated-paper assay (2.63%) .

4. Treatment of Scabies

  • Summary of Application: Benzyl hydroxycarbamate is used in the treatment and management of scabies .
  • Methods of Application: It is applied topically .
  • Results or Outcomes: Studies have shown the superior efficacy of topical Benzyl hydroxycarbamate in the treatment of scabies .

5. Organocatalytic Continuous Flow Process

  • Summary of Application: Benzyl hydroxycarbamate is used in an organocatalytic continuous flow process for the preparation of non-symmetric benzyl carbonate derivatives .
  • Methods of Application: The procedure relies on dimethyl carbonate as a reagent and a solvent in conjunction with an organocatalyst for the selective methoxycarbonylation of diversely substituted benzylic alcohols .
  • Results or Outcomes: High conversion (66–96%) and total selectivity (>99%) are achieved under mild conditions and short residence time .

6. Acid-Catalyzed Condensation with Glyoxal

  • Summary of Application: Benzyl hydroxycarbamate is used in an acid-catalyzed condensation with glyoxal .
  • Methods of Application: The condensation occurs in a ratio of 2:1 in a range of polar protic and aprotic solvents .
  • Results or Outcomes: The condensation process results in the formation of a cyclic compound, N, N′-bis(carbobenzoxy)-3,6-diamino-1,4-dioxane-2,5-diol .

Future Directions

The future directions of Benzyl N-hydroxycarbamate research could involve its application in the synthesis of β-lactam antibiotics3 and the preparation of non-symmetric benzyl carbonate derivatives7. Further research is needed to fully understand its mechanism of action and potential applications in various fields.


Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date.


properties

IUPAC Name

benzyl N-hydroxycarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H9NO3/c10-8(9-11)12-6-7-4-2-1-3-5-7/h1-5,11H,6H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQBSPTAPCMSZAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20187827
Record name Carbamic acid, hydroxy-, benzyl ester
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Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Benzyl hydroxycarbamate

CAS RN

3426-71-9
Record name Benzyl N-hydroxycarbamate
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Record name Benzyl hydroxycarbamate
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Record name 3426-71-9
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Record name Carbamic acid, hydroxy-, benzyl ester
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Record name Carbamic acid, N-hydroxy-, phenylmethyl ester
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Record name N-(Benzyloxycarbonyl)hydroxylamine
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Record name BENZYL HYDROXYCARBAMATE
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Synthesis routes and methods I

Procedure details

Hydroxylamine hydrochloride (8.31 g, 120 mmol) is dissolved in water (200 mL) followed by the introduction of sodium bicarbonate (17.7 g, 211 mmol). Then CH2Cl2 (200 mL) is added to the solution and resulting the mixture is cooled in an ice bath to 0-4° C. Benzyl chloroformate (16.7 mL, 117 mmol) is added with vigorous stirring while maintaining the temperature below 4° C. After addition is complete the reaction mixture is left to stir for 2 h. The biphasic reaction mixture is transferred into a separating funnel and CH2Cl2 is added until the organic phase clarified. The aqueous phase is extracted with CH2Cl2 (3×100 mL) and then washed with brine, dried over MgSO4 and concentrated to give a colourless solid. Flash column chromatography (silica gel, CH2Cl2 then ethyl acetate/petroleum spirits 3:7 then 1:0) affords 13.7 g (70%) of 51 as a colourless solid along with 4.60 g (13%) of 52 as a colourless oil. Spectroscopic data are identical to those reported above.
Quantity
8.31 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
17.7 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
16.7 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Yield
70%
Name
Yield
13%

Synthesis routes and methods II

Procedure details

A solution of crude amino alcohol 1f (223 g, 1.19 mol) in 1 L of CH2Cl2 was treated with a 1 L aqueous solution of K2CO3 (200 g, 1.45 mol) and cooled in a ice bath. The mixture is stirred vigorously while benzyl chloroformate (225 g, 1.3 mol) is added slowly. After the addition is complete the mixture is stirred an additional 30 min. The organic layer is separated and washed with water, brine and concentrated to give 390 g of crude product. This is recrystallized from hexane to give 270 g of N-CBZ amino alcohol 1 g.
Quantity
223 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
1 L
Type
reactant
Reaction Step One
Name
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
225 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

170.5 parts of benzyl chloroformate are reacted with 69.5 parts of ground hydroxylamine hydrochloride in a similar manner to Example 8 to give 149 parts of benzyl-N-hydroxycarbamate as a waxy solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl hydroxycarbamate
Reactant of Route 2
Benzyl hydroxycarbamate
Reactant of Route 3
Reactant of Route 3
Benzyl hydroxycarbamate
Reactant of Route 4
Benzyl hydroxycarbamate
Reactant of Route 5
Benzyl hydroxycarbamate
Reactant of Route 6
Benzyl hydroxycarbamate

Citations

For This Compound
30
Citations
YC Teo, Y Pan, CH Tan - ChemCatChem, 2013 - Wiley Online Library
… We started our investigation by screening a number of organic dyes for photocatalytic activities by using the reaction between benzyl hydroxycarbamate (1a) and α-methylstyrene (2a) (…
E Gayon, H Gerard, E Vrancken, JM Campagne - Synlett, 2015 - thieme-connect.com
… The reaction of the propargylic alcohol 1a with benzyl hydroxycarbamate (CbzNHOH; 1 equiv) in the … Accordingly, the use of 2.1 equivalents of benzyl hydroxycarbamate was required to …
T Toupy, L Bovy, JCM Monbaliu - Journal of Flow Chemistry, 2022 - Springer
… Benzyl hydroxycarbamate 6a, which is commercially available (CAS 3426-71-9) and used a classical Cbz-protected source of reactive nitrosocarbonyl derivatives [89, 99,100,101], was …
L Harris, SPH Mee, RH Furneaux… - The Journal of …, 2011 - ACS Publications
… g (35%) of benzyl hydroxycarbamate as an off-white solid and 34.9 g (36%) of the benzyl benzyloxycarbonyloxycarbamate. The analytical data for benzyl hydroxycarbamate and benzyl …
Number of citations: 55 0-pubs-acs-org.brum.beds.ac.uk
YZ Cheng, K Zhou, M Zhu, LAC Li… - … –A European Journal, 2018 - Wiley Online Library
An intermolecular oxidative dearomatization of β‐naphthols with N‐hydroxycarbamates promoted by visible light was realized by means of photogenerated β‐naphthol radical cation …
X Xie, L Zhang, Q He, J Hou, C Xu… - … A European Journal, 2015 - Wiley Online Library
… In the current experiments, ethyl 2-methyl-3-oxobutanoate (1) and benzyl hydroxycarbamate (2) were chosen as reactants in the presence of 10 mol% CuCl, 20 mol% (S)-N 1 ,N 1 -…
N TEMP - … Organo-Metal Catalysis: Concepts, Principles, and …, 2021 - books.google.com
… Meanwhile, the copper-catalyzed aerobic oxidation of benzyl hydroxycarbamate 231 proceeds to produce benzyl nitrosoformate 235 [59]. Then, the enantioselective nitroso aldol …
Number of citations: 2 books.google.com
L Habaz, K Bedard, M Smith, L Du, A Kornienko… - Molecules, 2022 - mdpi.com
… A separate solution of benzyl hydroxycarbamate (CbzNHOH, 1.55 g, 9.3 mmol) in MeOH (20 mL) was prepared and added dropwise to the reaction mixture over a period of 30 min. The …
Number of citations: 1 0-www-mdpi-com.brum.beds.ac.uk
RK Varshnaya, P Banerjee - European Journal of Organic …, 2016 - Wiley Online Library
… Various DACs were tested with benzyl hydroxycarbamate as a reaction partner. In the beginning, activated DACs that had electron-donating substituents on the phenyl ring were used. …
JG Robins, JS Johnson - Organic letters, 2021 - ACS Publications
Progress toward a stereoselective synthesis of tetrodotoxin (TTX) is presented. Oxidative dearomatization of a tetrasubstituted guaiacol arene yielded a masked ortho-benzoquinone …
Number of citations: 5 0-pubs-acs-org.brum.beds.ac.uk

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